molecular formula C13H10FNO3 B2738826 1-(Benzyloxy)-2-fluoro-3-nitrobenzene CAS No. 2365418-52-4

1-(Benzyloxy)-2-fluoro-3-nitrobenzene

Cat. No.: B2738826
CAS No.: 2365418-52-4
M. Wt: 247.225
InChI Key: PGUGKPZUAPCUOM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-fluoro-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 1-(benzyloxy)-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction typically proceeds as follows:

    Step 1: Synthesis of 1-(benzyloxy)-2-fluorobenzene by reacting 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Step 2: Nitration of 1-(benzyloxy)-2-fluorobenzene using a nitrating mixture to yield 1-(benzyloxy)-2-fluoro-3-nitrobenzene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-(Benzyloxy)-2-fluoro-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(Benzyloxy)-2-fluoro-3-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-fluoro-1-nitro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUGKPZUAPCUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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